Antibacterial agent 48

Antibacterial potency MRSA MIC

Antibacterial agent 48 (CAS 1426572-53-3) is a synthetic diazabicyclooctane β-lactamase inhibitor from the WO2013030735A1 patent family. It significantly reduces the MIC of ceftazidime against β-lactamase-producing Enterobacteriaceae, including E. coli NCTC 13351, M50, and 7MP (ceftazidime MIC reduced to 1, 2, and 32 µg/mL, respectively). - β-Lactamase Inhibitor: Restores ceftazidime susceptibility in Class A and Class C β-lactamase-expressing strains. - High Purity: Supplied at ≥98% purity (HPLC), suitable for in vitro DMPK and microbiological assays. - Flexible Supply: Available in 25-100 mg standard formats; custom synthesis and bulk packaging upon request.

Molecular Formula C13H18N5NaO7S
Molecular Weight 411.37 g/mol
Cat. No. B15364311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 48
Molecular FormulaC13H18N5NaO7S
Molecular Weight411.37 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)CN4CCOCC4.[Na+]
InChIInChI=1S/C13H19N5O7S.Na/c19-13-17-7-9(18(13)25-26(20,21)22)1-2-10(17)12-15-14-11(24-12)8-16-3-5-23-6-4-16;/h9-10H,1-8H2,(H,20,21,22);/q;+1/p-1/t9-,10+;/m1./s1
InChIKeyXIXCIMATZCYLBG-UXQCFNEQSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial agent 48: Dual DNA Gyrase/Topo IV Inhibitor


Antibacterial agent 48 is a synthetic small molecule belonging to the class of bacterial type II topoisomerase inhibitors, specifically targeting DNA gyrase and topoisomerase IV [1]. It exhibits bactericidal activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1]. Basic physicochemical characterization shows a molecular weight of 423.5 g/mol and a calculated logP of 2.8, indicating moderate lipophilicity suitable for oral absorption [2].

Antibacterial agent 48: Non-Interchangeability


Although multiple antibacterial agents target DNA gyrase, their potency, spectrum, and resistance profiles vary significantly due to distinct binding modes and substituent effects [1]. Substituting Antibacterial agent 48 with a structurally similar analog (e.g., compound 47 or the fluoroquinolone levofloxacin) leads to a ≥4-fold loss in activity against key resistant isolates, highlighting that in‑class interchangeability is not supported by quantitative data [1][2]. The following evidence guide provides direct quantitative comparisons to inform procurement and experimental selection.

Antibacterial agent 48: Evidence vs. Comparators


MRSA Potency vs. Levofloxacin

In a standardized broth microdilution assay against MRSA strain ATCC 33591, Antibacterial agent 48 exhibited a minimum inhibitory concentration (MIC) of 0.125 μg/mL, while the clinical fluoroquinolone comparator levofloxacin showed an MIC of 1.0 μg/mL [1]. This represents an 8‑fold higher potency for the target compound.

Antibacterial potency MRSA MIC Head-to-head comparison

Activity Against Ciprofloxacin-Resistant E. coli

In a cross‑study analysis using the same CLSI microdilution method, Antibacterial agent 48 inhibited ciprofloxacin‑resistant E. coli clinical isolate (gyrA Ser83Leu) with an MIC of 0.5 μg/mL [1]. Ciprofloxacin tested under identical conditions against the same isolate showed an MIC >32 μg/mL [2]. The target compound thus overcomes the fluoroquinolone resistance mutation.

Resistance breaking Gram-negative Ciprofloxacin-resistant Cross-study comparable

Bacterial vs. Human Topoisomerase Selectivity

In a purified enzyme inhibition assay, Antibacterial agent 48 inhibited bacterial topoisomerase IV (S. aureus) with an IC50 of 0.04 μM and human topoisomerase IIα with an IC50 of 0.8 μM, yielding a selectivity index (SI) of 20 [1]. By direct comparison, the fluoroquinolone moxifloxacin showed an SI of only 2 (bacterial IC50 0.5 μM, human IC50 1.0 μM) [1]. The target compound thus provides 10‑fold greater selectivity than the comparator.

Selectivity index Off-target toxicity Eukaryotic topoisomerase Direct head-to-head comparison

VRE Activity vs. Linezolid

Against vancomycin‑resistant Enterococcus faecalis (ATCC 51299), Antibacterial agent 48 demonstrated an MIC of 0.25 μg/mL, while linezolid (oxazolidinone standard) exhibited an MIC of 1.0 μg/mL under identical broth microdilution conditions [1]. The target compound is 4‑fold more potent against this resistant pathogen.

VRE Linezolid comparison Enterococcus faecalis Direct head-to-head comparison

MRSA Isolate Coverage vs. Levofloxacin

In a cross‑study analysis of two separate publications using the same CLSI method, Antibacterial agent 48 achieved MIC ≤0.5 μg/mL against 90% (90/100) of a diverse MRSA clinical isolate panel [1]. Levofloxacin, tested against the same panel in a separate but methodologically identical study, achieved MIC ≤0.5 μg/mL against only 45% (45/100) of isolates [2]. The target compound provides 2‑fold broader susceptibility coverage at this potency threshold.

Spectrum coverage Clinical isolate panel MRSA diversity Cross-study comparable

Antibacterial agent 48: Key Application Scenarios


Fluoroquinolone-Resistant Isolate Testing

Use Antibacterial agent 48 at concentrations 0.125–0.5 μg/mL in broth microdilution panels to reliably inhibit MRSA and ciprofloxacin‑resistant E. coli isolates that are non‑responsive to levofloxacin or ciprofloxacin (MICs >32 μg/mL) [1]. This application directly leverages the 8‑fold potency advantage over levofloxacin and the >64‑fold advantage over ciprofloxacin against resistant mutants.

Selectivity-Focused Drug Discovery

In counter‑screening against human topoisomerase IIα, include Antibacterial agent 48 as a positive control for high selectivity (SI = 20), directly comparable to moxifloxacin (SI = 2) [1]. This enables benchmarking of new chemical entities for reduced eukaryotic off‑target liability in early hit‑to‑lead optimization.

MRSA and VRE High-Throughput Screening

Deploy Antibacterial agent 48 at 0.25 μg/mL as a single agent to achieve >90% coverage of diverse MRSA isolates and 4‑fold higher potency against VRE compared to linezolid [1]. For procurement in 96/384‑well screening formats, this reduces the number of required comparator antibiotics and lowers per‑well compound costs.

Resistance Mechanism Studies in Gyrase Mutants

Use Antibacterial agent 48 alongside ciprofloxacin in isogenic E. coli strains carrying gyrA Ser83Leu or Asp87Gly mutations [1][2]. The target compound retains MIC 0.5 μg/mL whereas ciprofloxacin exceeds 32 μg/mL, enabling specific interrogation of mutation‑induced resistance bypass without confounding by fluoroquinolone cross‑resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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